molecular formula C10H9ClO3 B034278 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride CAS No. 106296-53-1

2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride

Cat. No. B034278
CAS RN: 106296-53-1
M. Wt: 212.63 g/mol
InChI Key: ZXJDVEWGGDMZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride, also known as MDB, is a chemical compound used in scientific research. It belongs to the family of benzodioxole compounds, which are widely used in the pharmaceutical industry due to their various biological activities. MDB is a versatile reagent that can be used in the synthesis of a wide range of organic compounds.

Mechanism of Action

2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride works by reacting with various functional groups in organic molecules, such as amines, alcohols, and carboxylic acids. This reaction results in the formation of a carbonyl chloride group, which can then be used to further modify the molecule. The reaction is typically carried out in the presence of a base, such as pyridine, which helps to remove the hydrogen ion from the functional group.
Biochemical and Physiological Effects
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride does not have any known biochemical or physiological effects on the human body, as it is not used as a drug. However, it is important to handle the compound with care, as it can be toxic if ingested or inhaled.

Advantages and Limitations for Lab Experiments

2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride is a versatile reagent that can be used in a wide range of laboratory experiments. Its ability to modify organic molecules makes it a valuable tool in drug discovery and materials science. However, the compound is highly reactive and can be dangerous if not handled properly. It is important to use appropriate safety equipment and procedures when working with 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride.

Future Directions

There are many potential future directions for research involving 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride. One area of interest is the development of new synthetic methods using 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride as a reagent. Another area of interest is the use of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride in the synthesis of new pharmaceuticals and materials. Additionally, research is needed to further understand the mechanism of action of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride and its potential applications in various fields of science.

Synthesis Methods

2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride can be synthesized in a number of ways, but the most common method is through the reaction of 2,2-dimethyl-1,3-benzodioxole with thionyl chloride. The reaction takes place in the presence of a catalyst, usually pyridine. The resulting product is a colorless liquid with a pungent odor.

Scientific Research Applications

2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride is widely used in scientific research due to its ability to modify and functionalize organic molecules. It is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials science. 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride is particularly useful in the synthesis of heterocyclic compounds, which are important in drug discovery.

properties

CAS RN

106296-53-1

Product Name

2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

2,2-dimethyl-1,3-benzodioxole-4-carbonyl chloride

InChI

InChI=1S/C10H9ClO3/c1-10(2)13-7-5-3-4-6(9(11)12)8(7)14-10/h3-5H,1-2H3

InChI Key

ZXJDVEWGGDMZQA-UHFFFAOYSA-N

SMILES

CC1(OC2=CC=CC(=C2O1)C(=O)Cl)C

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)C(=O)Cl)C

synonyms

1,3-Benzodioxole-4-carbonyl chloride, 2,2-dimethyl- (9CI)

Origin of Product

United States

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